3,4-dihydroisoquinolin-2(1H)-yl(4-nitrophenyl)methanone
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Overview
Description
3,4-Dihydroisoquinolin-2(1H)-yl(4-nitrophenyl)methanone is a compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(4-nitrophenyl)methanone typically involves the condensation of 3,4-dihydroisoquinoline with 4-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the 4-nitrobenzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroisoquinolin-2(1H)-yl(4-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dihydroisoquinolin-2(1H)-yl(4-nitrophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl(4-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: A similar compound with a different substitution pattern.
2,3-Dihydroquinazolin-4(1H)-one: Another nitrogen-containing heterocycle with similar biological activities.
Uniqueness
3,4-Dihydroisoquinolin-2(1H)-yl(4-nitrophenyl)methanone is unique due to the presence of both the isoquinoline and nitrophenyl moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N2O3 |
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Molecular Weight |
282.29 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C16H14N2O3/c19-16(13-5-7-15(8-6-13)18(20)21)17-10-9-12-3-1-2-4-14(12)11-17/h1-8H,9-11H2 |
InChI Key |
JPKTUUVDKYVFDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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